molecular formula C18H12N6O3 B12909011 N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide CAS No. 68152-16-9

N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide

Cat. No.: B12909011
CAS No.: 68152-16-9
M. Wt: 360.3 g/mol
InChI Key: SLEQLFWLCXQSPQ-UHFFFAOYSA-N
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Description

    N,N’-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide: is a fused heterocyclic compound with an intriguing structure. It combines an oxadiazole ring and a pyrimidine ring, both of which play essential roles in various biological processes.

  • The compound’s chemical formula is C18H12N6O2. Its systematic name reflects its connectivity and substituents: N,N’-bis(1,2,5-oxadiazolo[3,4-d]pyrimidin-5-yl)benzene-1,4-dicarboxamide.
  • Researchers have explored its properties due to its potential applications in materials science and medicine.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the nitration of a 5,7-diamino pyrimidine derivative.

      Industrial Production: Although specific industrial methods are not widely documented, laboratory-scale synthesis provides insights into its production.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and oxidizing agents.

      Major Products: Depending on reaction conditions, it can yield nitramides, nitrate salts, and other derivatives.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its fused oxadiazole-pyrimidine structure sets it apart from other compounds.

      Similar Compounds: While I don’t have a specific list, related compounds may include other oxadiazoles, pyrimidines, and nitramines.

    Properties

    CAS No.

    68152-16-9

    Molecular Formula

    C18H12N6O3

    Molecular Weight

    360.3 g/mol

    IUPAC Name

    N-(5-benzamido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)benzamide

    InChI

    InChI=1S/C18H12N6O3/c25-16(11-7-3-1-4-8-11)19-14-13-15(24-27-23-13)21-18(20-14)22-17(26)12-9-5-2-6-10-12/h1-10H,(H2,19,20,21,22,24,25,26)

    InChI Key

    SLEQLFWLCXQSPQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=NON=C32)NC(=O)C4=CC=CC=C4

    Origin of Product

    United States

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